2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol
Description
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol (hereafter referred to by its full systematic name) is a Schiff base derivative synthesized via the condensation of 3,4,5-trimethoxyaniline and o-vanillin (2-hydroxy-3-methoxybenzaldehyde) under reflux in methanol . The compound features a phenol core substituted with a methoxy group at the 2-position and an iminomethyl linker at the 6-position, which connects to a 3,4,5-trimethoxyphenyl moiety. Its structure has been confirmed by NMR spectroscopy (¹H and ¹³C), with key signals including a singlet for the imine proton (δ 8.96 ppm) and multiple methoxy resonances (δ 3.68–3.84 ppm) .
Properties
IUPAC Name |
2-methoxy-6-[(3,4,5-trimethoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-20-13-7-5-6-11(16(13)19)10-18-12-8-14(21-2)17(23-4)15(9-12)22-3/h5-9,18-19H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOIZXWKPPVLLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with 3,4,5-trimethoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is also known by the IUPAC name 2-methoxy-6-[(3,4,5-trimethoxyanilino)methyl]phenol.
Scientific Research Applications
This compound serves as a reagent in organic synthesis and as a building block for creating more complex molecules. Its potential biological activities, including anti-cancer and anti-inflammatory properties, are under investigation. Researchers are also exploring its potential therapeutic effects in various diseases and its use in developing new materials and chemical processes.
Chemistry
This compound is utilized as a reagent in organic synthesis. It functions as a building block in the creation of complex molecules.
Types of reactions
- Oxidation The compound can undergo oxidation to produce quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction Reduction reactions can transform the compound into reduced forms, potentially altering its biological activity. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
- Substitution The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Biology
The compound has significant involvement in biochemical reactions, interacting with various enzymes and proteins, and influencing their activities. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby changing the biochemical environment of the cell. Its interaction with proteins like tubulin and heat shock proteins suggests its potential in modulating cellular stress responses and cytoskeletal dynamics.
- Target of Action Compounds containing the trimethoxyphenyl (tmp) group have been found to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.
- Mode of Action It is known that tmp-bearing compounds can inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin.
Medicine
The compound is under investigation for potential therapeutic effects in various diseases. In cancer cell lines, this compound has been shown to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins.
Industry
The compound sees use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tubulin polymerization, affecting cell division and growth .
Comparison with Similar Compounds
2-Methoxy-6-[(4-methylphenylimino)methyl]phenol
- Structural Difference : The 3,4,5-trimethoxyphenyl group is replaced with a 4-methylphenyl group.
- Synthesis : Prepared similarly via Schiff base formation between o-vanillin and 4-methylaniline.
2-Ethoxy-6-[(4-methylphenylimino)methyl]phenol
- Structural Difference : The 2-methoxy group is replaced with ethoxy.
- Impact : Increased steric bulk and altered electronic properties (ethoxy is less electron-donating than methoxy) may affect ligand geometry and metal coordination efficiency .
Analogues with Alternative Core Scaffolds
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thione Derivatives
- Structural Difference: The phenol core is replaced with a 1,3,4-oxadiazole ring.
- Synthesis : Derived from 3,4,5-trimethoxybenzoic acid via hydrazide cyclization and subsequent Mannich reactions .
- Biological Activity : These compounds exhibit herbicidal activity against rape (EC₅₀: 10–50 μM) but weak activity against barnyard grass, highlighting the role of the oxadiazole-thione moiety in plant-specific toxicity .
Pyrido[2,3-d]pyrimidine Derivatives
- Structural Difference: Incorporates a pyridopyrimidine scaffold with a 3,4,5-trimethoxyphenylamino-methyl side chain.
- Biological Activity : Targets dihydrofolate reductase (DHFR) with IC₅₀ values < 1 μM, demonstrating that the trimethoxyphenyl group enhances binding to folate-binding pockets .
Functional Group Comparisons
Role of Methoxy Substituents
- 3,4,5-Trimethoxyphenyl Group : Critical for bioactivity. Methoxy groups enhance lipophilicity and enable π-π stacking or hydrogen bonding with targets like tubulin or DHFR .
- Mono- or Dimethoxy Analogues: For example, N⁶-[(3,5-dimethoxyphenyl)methyl]pyridopyrimidine derivatives show reduced DHFR inhibition (IC₅₀: 5–10 μM) compared to trimethoxy variants, underscoring the necessity of the third methoxy group for optimal activity .
Biological Activity
2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 357.42 g/mol. The compound features a methoxy group and a trimethoxyphenyl amine structure that may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that derivatives of phenolic compounds exhibit significant anticancer activities. For example, compounds similar to this compound have shown promising results against various cancer cell lines.
- Case Study : A study evaluating the antiproliferative effects of related compounds on human cancer cell lines demonstrated IC values ranging from 16 to 24 nM for certain derivatives, indicating strong growth inhibition compared to standard chemotherapeutics like Combretastatin-A4 (CA-4) .
| Compound | Cell Line | IC (nM) | Comparison to CA-4 |
|---|---|---|---|
| Compound 10h | FM3A/0 | 24 | CA-4: 42 |
| Compound C1 | Colon cancer | 3.4 | Not specified |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and disruption of microtubule dynamics. This is crucial as it affects cell division and can lead to apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer properties, similar phenolic compounds have been noted for their anti-inflammatory and antioxidant activities. The presence of multiple methoxy groups enhances the compound's ability to scavenge free radicals and modulate inflammatory pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the amine : Reaction of a suitable phenolic precursor with an amine derivative.
- Methylation : Introduction of methoxy groups through methylation reactions.
- Purification : Use of chromatography techniques to isolate the desired compound.
Research Findings
A variety of studies have been conducted focusing on the biological activities of phenolic compounds similar to this compound:
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.78–7.22 ppm for trimethoxyphenyl and phenolic rings) and methoxy groups (δ 3.68–3.84 ppm). Overlapping signals are resolved using 2D-COSY or HSQC .
- X-ray Crystallography (OLEX2) : Resolve ambiguous stereochemistry or bond angles. For example, OLEX2 refinement can confirm the planar geometry of the imine bond .
What biological targets are associated with this compound, and how are IC₅₀ values determined experimentally?
Q. Basic Biological Profiling
- Tubulin Polymerization Inhibition : Assess via turbidimetry at 37°C using porcine tubulin. IC₅₀ values are calculated using GraphPad Prism (linear regression of dose-response curves) .
- Serotonin Receptor (5-HT2A) Binding : Radioligand displacement assays with [³H]-LSD in HEK293 cells expressing 5-HT2A receptors. Competitive binding data are normalized to controls .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Q. Advanced SAR Strategy
- Mannich Base Modifications : Introduce substituents at the methylene bridge (e.g., nitro, halogen) to enhance tubulin binding. For example, 3-[{(2-methyl-5-nitrophenyl)amino}methyl] derivatives show improved IC₅₀ (0.8 µM vs. 2.1 µM for parent compound) .
- Oxadiazole-Thione Hybrids : Replace the phenolic ring with 1,3,4-oxadiazole-2-thione to increase metabolic stability. Purify intermediates via column chromatography (hexane/EtOAc) .
How do conflicting reports on tubulin vs. DHFR inhibition reconcile in mechanistic studies?
Q. Advanced Data Contradiction Analysis
- Target Validation : Use siRNA knockdowns (e.g., β-tubulin vs. DHFR) in cancer cell lines. If tubulin knockdown nullifies activity, the primary target is confirmed .
- Molecular Docking (AutoDock Vina) : Compare binding energies to tubulin (PDB: 1SA0) and DHFR (PDB: 1IA1). Preferential docking to tubulin’s colchicine site supports prior data .
What computational tools are recommended for predicting binding modes and pharmacokinetics?
Q. Advanced Modeling
- Docking and Dynamics : Use OLEX2 for crystallographic refinement and GROMACS for MD simulations (50 ns) to assess ligand-protein stability .
- ADMET Prediction : SwissADME predicts logP (2.8) and BBB permeability, while ProTox-II flags hepatotoxicity risks from methoxy groups .
How can chirality at the methylene bridge impact bioactivity, and how is stereochemistry controlled?
Q. Advanced Stereochemical Analysis
- Stereoisomer Synthesis : Use chiral amines (e.g., (R)- or (S)-phenethylamine) during Mannich reactions. Purify diastereomers via preparative HPLC (C18 column, methanol/water) .
- Activity Comparison : (R)-isomers often show 2–3× higher tubulin inhibition than (S)-isomers due to steric alignment with the binding pocket .
What strategies resolve discrepancies in NMR data between synthetic batches?
Q. Advanced Analytical Troubleshooting
- Variable Temperature NMR : Heat samples to 50°C in DMSO-d₆ to eliminate aggregation-induced shifts .
- ESI-HRMS : Confirm molecular formula (C₁₉H₂₄N₂O₅) with <2 ppm error. Detect impurities via isotopic patterns .
How are contradictory results in tubulin polymerization assays addressed?
Q. Advanced Experimental Design
- Standardized Protocols : Use identical tubulin sources (e.g., bovine vs. porcine) and buffer conditions (e.g., GTP concentration). Discrepancies may arise from assay pH or ionic strength .
- Negative Controls : Include colchicine (known inhibitor) and vehicle (DMSO) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
